[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea
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Overview
Description
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea is a chemical compound with the molecular formula C9H7F3N4S and a molecular weight of 260.24 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a diazirinyl ring, which is further connected to a phenyl ring substituted with a thiourea group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
It’s known that this compound is used for chemical probe synthesis . It’s a trifunctional building block containing a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target .
Mode of Action
The mode of action of EN300-7456523 involves UV light-induced covalent modification of a biological target . The diazirine group in the compound is activated by UV light, which then forms a highly reactive carbene. This carbene can form a covalent bond with a nearby molecule, typically a protein in the target cell . This allows the compound to bind to its target and exert its effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-7456523. For instance, the presence of UV light is necessary for the activation of the diazirine group in the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its ability to bind to its targets.
Preparation Methods
The synthesis of [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea typically involves multiple steps, starting with the preparation of the diazirinyl intermediate. The synthetic route generally includes the following steps:
Formation of the Diazirinyl Intermediate: The synthesis begins with the preparation of the diazirinyl intermediate through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Coupling with Phenyl Isothiocyanate: The diazirinyl intermediate is then coupled with phenyl isothiocyanate to form the final product, this compound. This step typically requires the use of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, particularly at the diazirinyl ring, leading to the formation of amine derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a photoreactive probe in chemical studies to investigate molecular interactions and reaction mechanisms.
Biology: In biological research, it serves as a photoaffinity label to study protein-ligand interactions and identify binding sites on biomolecules.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of photoactivatable drugs.
Industry: It is utilized in the development of advanced materials and coatings, where its unique photoreactive properties are advantageous.
Comparison with Similar Compounds
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea can be compared with other similar compounds, such as:
[4-(3-(Trifluoromethyl)diazirin-3-yl)phenyl]isocyanate: This compound has an isocyanate group instead of a thiourea group, which affects its reactivity and applications.
[4-(3-(Trifluoromethyl)diazirin-3-yl)phenyl]amine:
[4-(3-(Trifluoromethyl)diazirin-3-yl)phenyl]sulfonamide: The sulfonamide group in this compound offers unique interactions and applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of a photoreactive diazirinyl ring and a thiourea group, which provides distinct reactivity and versatility in various scientific research applications.
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)8(15-16-8)5-1-3-6(4-2-5)14-7(13)17/h1-4H,(H3,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQGOYHQYPBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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